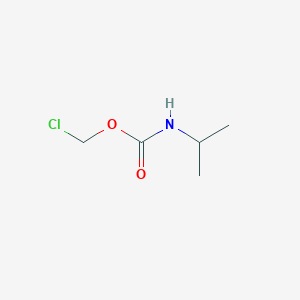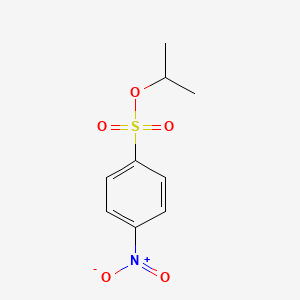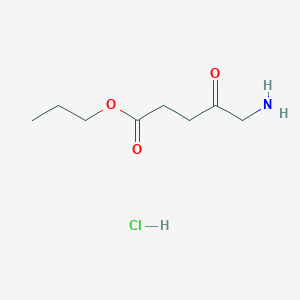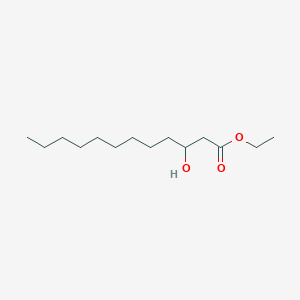
Chloromethyl isopropylcarbamate
Übersicht
Beschreibung
Chloromethyl isopropylcarbamate (CMIC) is a chemical compound that has been widely used in scientific research. It is a carbamate-based reagent that is used for the modification of proteins, peptides, and other biomolecules. CMIC is an important tool in the field of chemical biology and biochemistry, as it allows researchers to selectively modify specific amino acid residues in proteins and peptides.
Wirkmechanismus
The mechanism of action of Chloromethyl isopropylcarbamate involves the formation of a covalent bond between the carbamate group of Chloromethyl isopropylcarbamate and the thiol group of cysteine residues in proteins. This reaction is highly selective, as Chloromethyl isopropylcarbamate does not react with other amino acid residues in proteins. The covalent modification of cysteine residues can alter the structure and function of proteins, providing researchers with a powerful tool for studying protein function.
Biochemical and physiological effects:
The biochemical and physiological effects of Chloromethyl isopropylcarbamate depend on the specific protein or peptide that is modified. In general, the covalent modification of cysteine residues can alter the activity, stability, and binding properties of proteins. This can be used to study protein-protein interactions, enzyme function, and other biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Chloromethyl isopropylcarbamate is its high selectivity for cysteine residues in proteins. This allows researchers to introduce new chemical groups into proteins without affecting other amino acid residues. Chloromethyl isopropylcarbamate is also easy to synthesize and purify, making it a convenient reagent for laboratory experiments.
However, there are some limitations to the use of Chloromethyl isopropylcarbamate in laboratory experiments. One limitation is that the covalent modification of cysteine residues can alter the structure and function of proteins in unpredictable ways. This can make it difficult to interpret experimental results. Additionally, Chloromethyl isopropylcarbamate is not suitable for the modification of proteins that do not contain cysteine residues.
Zukünftige Richtungen
There are many potential future directions for research involving Chloromethyl isopropylcarbamate. One area of research is the development of new Chloromethyl isopropylcarbamate-based reagents that can modify other amino acid residues in proteins. Another area of research is the application of Chloromethyl isopropylcarbamate in the development of new protein-based drugs. Chloromethyl isopropylcarbamate can be used to modify the structure and function of proteins, making them more effective as drugs. Finally, Chloromethyl isopropylcarbamate can be used to study the role of cysteine residues in disease states, providing new insights into the mechanisms of disease.
Wissenschaftliche Forschungsanwendungen
Chloromethyl isopropylcarbamate has been used in a variety of scientific research applications. One of the most common uses of Chloromethyl isopropylcarbamate is in the modification of proteins and peptides. Chloromethyl isopropylcarbamate reacts selectively with cysteine residues in proteins, allowing researchers to introduce new chemical groups into the protein structure. This can be used to study protein function, as well as to develop new protein-based drugs.
Eigenschaften
IUPAC Name |
chloromethyl N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-4(2)7-5(8)9-3-6/h4H,3H2,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWVBNULHZTTAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225043 | |
| Record name | Carbamic acid, (1-methylethyl)-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl isopropylcarbamate | |
CAS RN |
186352-98-7 | |
| Record name | Carbamic acid, (1-methylethyl)-, chloromethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186352-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (1-methylethyl)-, chloromethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601225043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | chloromethyl isopropylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















